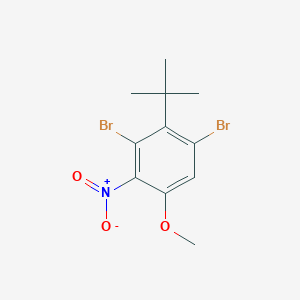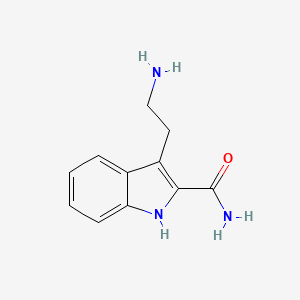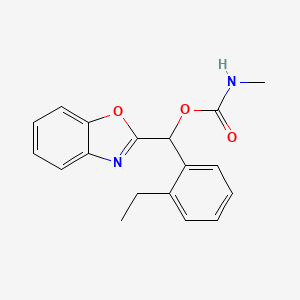![molecular formula C15H18N2O2 B14321545 4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid CAS No. 101184-12-7](/img/structure/B14321545.png)
4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid is a compound that features a benzoic acid moiety linked to an imidazole ring, which is further substituted with a 3-methylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions often include the use of nickel catalysts and the presence of functional groups such as aryl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoic acid derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: Compounds such as clemizole, etonitazene, and enviroxime.
Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate.
Uniqueness
4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the imidazole ring and the benzoic acid moiety allows for diverse interactions and applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
101184-12-7 |
|---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
4-[2-(3-methylbutyl)imidazol-1-yl]benzoic acid |
InChI |
InChI=1S/C15H18N2O2/c1-11(2)3-8-14-16-9-10-17(14)13-6-4-12(5-7-13)15(18)19/h4-7,9-11H,3,8H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
CHIPWXNNTQHEIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1=NC=CN1C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)



![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)


![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)

![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)
